

Comprehensive Purity Characterization Guide: 4-Chloro-2-cyano-6-nitrophenyl Acetate

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Compound of Interest

Compound Name:	4-Chloro-2-cyano-6-nitrophenyl acetate
CAS No.:	1071379-58-2
Cat. No.:	B3033579

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Executive Summary & Compound Profile

4-Chloro-2-cyano-6-nitrophenyl acetate is a highly electrophilic "active ester" derivative commonly utilized as a specialized intermediate in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.^{[1][2][3][4][5]} Its structure features a benzene ring densely functionalized with electron-withdrawing groups (nitro, cyano, chloro), making the acetate group significantly more labile than in standard phenyl acetates.

This extreme reactivity presents a unique analytical challenge: Hydrolytic Instability. Standard chromatographic techniques (HPLC) utilizing aqueous mobile phases often degrade the analyte during the run, leading to artificially low purity results. Consequently, Quantitative NMR (qNMR) emerges as the superior, self-validating method for purity assessment.

Compound Identity

Property	Detail
CAS Number	1071379-58-2
Formula	C
	H
	ClN
	O
Molecular Weight	240.60 g/mol
Structure	Tetra-substituted benzene (1-OAc, 2-CN, 4-Cl, 6-NO)

NMR Characterization Data

The structural integrity of this compound relies on identifying the specific substitution pattern. The electron-withdrawing nature of the substituents (

,
,

) causes significant downfield shifts in the aromatic region compared to unsubstituted phenyl acetate.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Note: Due to the specific substitution pattern (positions 2, 4, 6 occupied), the aromatic protons at positions 3 and 5 are meta to each other.

Signal (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (Hz)
8.30 – 8.45	Doublet (d)	1H	Ar-H (Pos 5, ortho to NO ₂)	Hz
7.85 – 8.00	Doublet (d)	1H	Ar-H (Pos 3, ortho to CN)	Hz
2.40 – 2.45	Singlet (s)	3H	-O-CO-CH ₃	N/A

Interpretation Logic:

- H5 Deshielding: The proton at position 5 is flanked by the nitro group (strongly deshielding) and the chlorine, shifting it furthest downfield.
- H3 Deshielding: The proton at position 3 is flanked by the cyano and chlorine groups.
- Acetate Singlet: The methyl group appears as a sharp singlet. Its integral (3H) relative to the aromatic protons (1H each) is the primary check for successful acetylation vs. the phenol precursor.

Key C NMR Signals (Expected)

- Carbonyl (C=O): ~167 ppm
- Cyano (-CN): ~114 ppm
- Aromatic C-NO₂: ~140-145 ppm
- Aromatic C-O: ~150 ppm

Comparative Analysis: qNMR vs. HPLC

For this specific compound, the choice of analytical method is critical due to its susceptibility to hydrolysis.

Comparison Matrix

Feature	qNMR (Recommended)	HPLC-UV (Alternative)
Primary Reference	Not Required for analyte. Uses generic internal standard (e.g., Maleic Acid).	Required. Needs high-purity reference standard of the specific analyte.
Solvent System	Aprotic deuterated solvents (CDCl ₃ , DMSO-d ₆). Prevents hydrolysis.	Aqueous buffers/Organic modifiers. Risk of on-column hydrolysis.
Response Factor	Unity (1:1). Signal intensity is directly proportional to molar concentration.	Variable. Depends on extinction coefficient () at detection.
Impurity Detection	Detects all protonated impurities (solvents, water, precursors).	Detects only chromophoric impurities. Misses salts/residual solvents.
Turnaround Time	Fast (< 20 min). No method development needed.	Slow. Requires gradient optimization and column equilibration.

Why HPLC Fails for Active Esters

In HPLC, the mobile phase often contains water or alcohols. **4-Chloro-2-cyano-6-nitrophenyl acetate** is an "active ester," meaning the phenoxide leaving group is stabilized by the nitro and cyano groups. This makes the ester bond highly reactive toward nucleophiles (like water/methanol) in the mobile phase, converting the sample into 4-chloro-2-cyano-6-nitrophenol during analysis. This results in a "ghost" impurity peak and an underestimation of purity.

Protocol: Purity Determination via qNMR

This protocol uses Internal Standard (IS) methodology for absolute purity calculation.

Reagents

- Analyte: ~10-15 mg of **4-Chloro-2-cyano-6-nitrophenyl acetate**.^[2]
- Internal Standard (IS): Dimethyl sulfone (DMSO) or 1,3,5-Trimethoxybenzene.
 - Selection Criteria: High purity, non-volatile, stable, and signals do not overlap with the analyte (DMSO singlet at ppm is ideal).
- Solvent: CDCl₃ (99.8% D) or Acetone-d₆. Avoid Methanol-d₄ to prevent transesterification.

Step-by-Step Workflow

- Weighing: Accurately weigh (analyte, ~15 mg) and (IS, ~5 mg) into the same vial using a microbalance (precision mg).
- Dissolution: Add 0.6 mL CDCl₃ and vortex until fully dissolved.
- Acquisition:

- Pulse angle: 30° or 90° (ensure relaxation delay is , typically 30-60s for qNMR).
- Scans: 16 or 32 (sufficient for S/N > 250).
- Spectral Width: -2 to 12 ppm.
- Processing:
 - Phase and baseline correction (critical for integration accuracy).
 - Integrate the Acetate Methyl Singlet (ppm) for the analyte ().
 - Integrate the IS Singlet (e.g., ppm for DMSO) ().

Calculation Equation

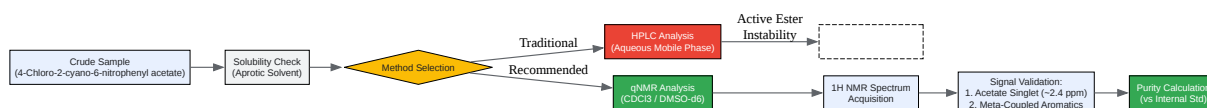
Where:

- = Integral area
- = Number of protons (Analyte acetate = 3, DMSO = 6)
- = Molecular weight (Analyte = 240.60, DMSO = 94.13)
- = Mass weighed (mg)

- = Purity of Internal Standard (%)

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for characterizing this labile intermediate.



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Caption: Workflow comparing the risks of HPLC against the stability and direct quantification benefits of qNMR for active esters.

References

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